N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide
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Overview
Description
UR-PG153 is a synthetic organic compound known for its significant biological activity. It is classified as a ligand and has been studied for its interactions with various biological targets. The compound’s structure includes an imidazole ring, which is a common feature in many biologically active molecules .
Preparation Methods
The synthesis of UR-PG153 involves several steps, starting with the preparation of the imidazole ring This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions
Chemical Reactions Analysis
UR-PG153 undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
UR-PG153 has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: The compound is studied for its interactions with biological targets, including receptors and enzymes.
Medicine: UR-PG153 has potential therapeutic applications due to its biological activity. It is being investigated for its effects on various diseases.
Mechanism of Action
UR-PG153 exerts its effects by interacting with specific molecular targets in the body. It acts as an agonist at certain receptors, leading to the activation of specific signaling pathways. The exact mechanism of action involves binding to the receptor and inducing a conformational change that triggers downstream effects. The pathways involved in these effects are complex and depend on the specific biological context .
Comparison with Similar Compounds
UR-PG153 is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include other imidazole-based ligands, which also interact with biological targets but may have different specificities and activities. The uniqueness of UR-PG153 lies in its ability to selectively activate certain receptors and pathways, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C21H23N5O |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C21H23N5O/c22-21(24-12-11-18-14-23-15-25-18)26-20(27)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,14-15,19H,11-13H2,(H,23,25)(H3,22,24,26,27) |
InChI Key |
BCIVIRNJAROBHW-UHFFFAOYSA-N |
SMILES |
O=C(N/C(N)=N/CCC1=CN=CN1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC(=NCCC2=CN=CN2)N)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UR-PG153, UR PG153, URPG153 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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